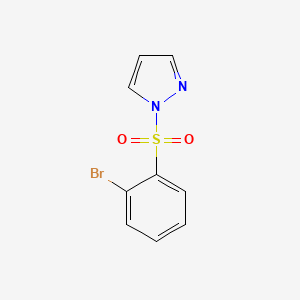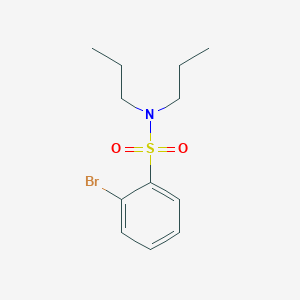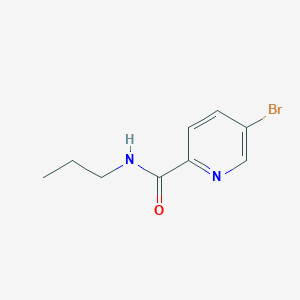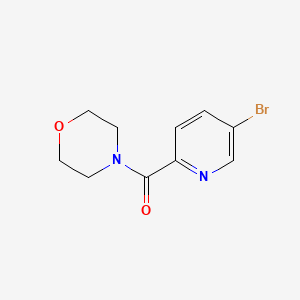
(5-Bromopyridin-2-yl)(morpholino)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and various chemical transformations. For instance, a three-component reaction promoted by morpholine is described, leading to the formation of 1,5-methanoindeno[1,2-d]azocine derivatives with good yields and specific configurations . Another synthesis pathway involves a series of reactions including rearrangement, condensation, and nucleophilic substitution to produce an intermediate for biologically active compounds . These methods suggest that the synthesis of "(5-Bromopyridin-2-yl)(morpholino)methanone" could potentially involve similar multi-step reactions, possibly starting from a pyridine derivative and incorporating morpholine and bromine functionalities through targeted chemical transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to "(5-Bromopyridin-2-yl)(morpholino)methanone" has been confirmed using techniques such as NMR and MS spectrum . Additionally, X-ray crystal structure determination has been employed to confirm the structure of a related compound, providing detailed information about the crystal system, space group, and cell data . These analytical techniques are crucial for confirming the molecular structure of synthesized compounds and could be applied to "(5-Bromopyridin-2-yl)(morpholino)methanone" to ascertain its structure.
Chemical Reactions Analysis
The papers describe various chemical reactions used to synthesize compounds with morpholine and bromine functionalities. These include Knoevenagel condensation, Michael addition, aldol condensation , as well as bromination and demethylation reactions . Such reactions are indicative of the types of chemical processes that might be involved in the synthesis and further chemical manipulation of "(5-Bromopyridin-2-yl)(morpholino)methanone".
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(5-Bromopyridin-2-yl)(morpholino)methanone" are not detailed in the provided papers, the described compounds' properties can offer some parallels. For example, the antioxidant properties of bromophenols and their derivatives have been evaluated, showing that these compounds possess effective antioxidant power . This suggests that "(5-Bromopyridin-2-yl)(morpholino)methanone" could also exhibit interesting biological activities, potentially including antioxidant properties, which could be explored in further studies.
Applications De Recherche Scientifique
Imaging in Parkinson's Disease
(5-Bromopyridin-2-yl)(morpholino)methanone and its derivatives have been explored for their potential use in medical imaging, particularly in the context of Parkinson's disease. The compound HG-10-102-01, related to this chemical, has been synthesized for use as a PET imaging agent to study the LRRK2 enzyme, which is implicated in Parkinson's disease. The synthesis involved multiple steps, including O-[11C]methylation, and yielded a product with high radiochemical purity and specific activity, making it a promising candidate for Parkinson's disease imaging (Wang, Gao, Xu, & Zheng, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(5-bromopyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHVKZJDIPQZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650335 | |
| Record name | (5-Bromopyridin-2-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-2-yl)(morpholino)methanone | |
CAS RN |
957063-06-8 | |
| Record name | (5-Bromo-2-pyridinyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957063-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromopyridin-2-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)

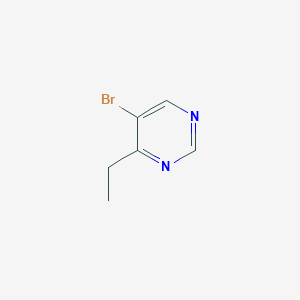
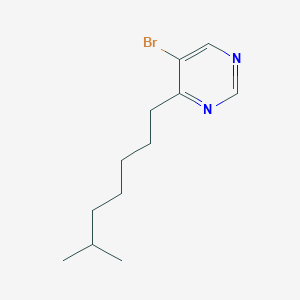
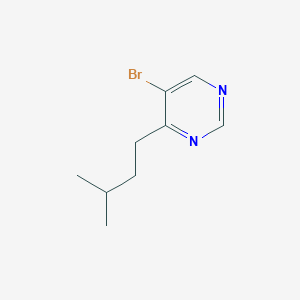
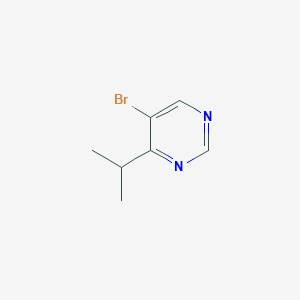
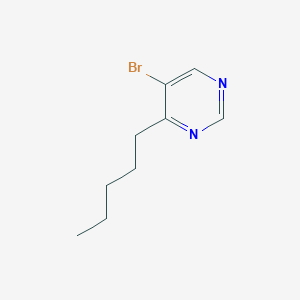
![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)
